![molecular formula C20H18N2O6S B352497 3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid CAS No. 1008043-12-6](/img/structure/B352497.png)
3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
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Description
The compound appears to contain several functional groups, including an ethoxycarbonyl group, a benzyl group, a thiazolidine ring, and a benzoic acid group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The compound would likely exhibit stereochemistry, which could affect its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, while the thiazolidine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Future Directions
properties
IUPAC Name |
3-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-8-6-12(7-9-13)11-22-17(23)16(29-20(22)27)21-15-5-3-4-14(10-15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMKFONKNOYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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